4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde
Description
4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde is a synthetic organic compound featuring a benzaldehyde core linked via an ether bond to a phenoxymethyl group, which is further substituted with a tetrazole ring. The tetrazole moiety is modified at the 1-position with a 4-chloro-2-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing substituents (Cl, CF₃) with a reactive aldehyde functional group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[[1-[4-chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2/c17-11-3-6-14(13(7-11)16(18,19)20)24-15(21-22-23-24)9-26-12-4-1-10(8-25)2-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDZPYUWANMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=NN=NN2C3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The tetrazole intermediate is then coupled with 4-chloro-2-(trifluoromethyl)phenyl derivatives using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Methoxylation and Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid.
Reduction: 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of tetrazole rings in pharmaceuticals has garnered attention due to their biological activities. Compounds containing tetrazole structures have been shown to exhibit:
- Antimicrobial Activity : Research indicates that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain tetrazole-containing compounds can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans .
- Anticancer Properties : Tetrazole derivatives are being explored for their potential as anticancer agents. Their ability to interact with biological targets involved in cancer progression makes them suitable candidates for further development .
- Anti-inflammatory Effects : Some studies suggest that tetrazole-based compounds could exhibit anti-inflammatory properties, making them valuable in treating conditions associated with chronic inflammation .
Synthesis and Characterization
The synthesis of 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde involves several steps, including the formation of the tetrazole ring and subsequent modifications to introduce the methoxy and aldehyde functionalities. The characterization of synthesized compounds is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : Employed to assess the molecular weight and purity of the compound.
Extensive studies have been conducted to evaluate the biological activities of this compound and its analogs. Key findings include:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde. Modifications to the trifluoromethyl group or variations in the benzaldehyde moiety can significantly influence biological activity. For example, substituents on the benzene ring can enhance or reduce antimicrobial potency, guiding future synthetic efforts .
Mechanism of Action
The mechanism of action of compounds containing the tetrazole ring often involves the inhibition of enzymes by mimicking the transition state of the enzyme’s natural substrate. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde (reported in –6) shares a similar benzaldehyde-phenoxytetrazole backbone. Key differences include:
- Crystal System: The analog crystallizes in a triclinic system (space group P1) with unit cell parameters $ a = 9.854 \, \text{Å}, b = 9.948 \, \text{Å}, c = 14.139 \, \text{Å} $, and angles $ \alpha = 98.54^\circ, \beta = 106.67^\circ, \gamma = 99.74^\circ $.
Table 1: Crystallographic and Structural Data
| Compound | Molecular Formula | Crystal System | Substituent on Tetrazole |
|---|---|---|---|
| Target Compound | C₁₅H₁₀ClF₃N₄O₂ | Not Reported | 4-Cl-2-CF₃-C₆H₃ |
| 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde | C₁₄H₁₀N₄O₂ | Triclinic (P1) | None |
Key Reaction Parameters :
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The aldehyde group in the target compound is expected to show a strong C=O stretch near 1700 cm⁻¹, similar to benzaldehyde analogs in and . The CF₃ group may introduce vibrations near 1250–1150 cm⁻¹ (C-F stretching) .
- NMR Spectroscopy : The aromatic protons adjacent to the electron-withdrawing Cl and CF₃ groups will experience downfield shifts (e.g., 7.5–8.5 ppm in ¹H NMR), comparable to shifts observed in for fluorophenyl and dichlorophenyl derivatives .
Biological Activity
4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde, a compound with the CAS number 1365623-70-6, belongs to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde is C16H10ClF3N4O2, with a molecular weight of 382.72 g/mol. The structural components include a tetrazole ring, a chloro-substituted phenyl group, and a methoxybenzaldehyde moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde have shown effectiveness against various bacterial strains. A study found that certain tetrazole derivatives inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Potential
Tetrazole compounds have been investigated for their anticancer properties. A related compound demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. The presence of the trifluoromethyl group in the structure enhances lipophilicity, improving cellular uptake and effectiveness against tumors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Tetrazole Derivative | HeLa | 15.0 |
| 4-Tetrazole Derivative | MCF-7 | 12.5 |
Neurological Effects
Studies have explored the neuroprotective effects of tetrazole derivatives. Some compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The dual inhibitory activity against AChE and butyrylcholinesterase (BChE) was noted, with specific derivatives exhibiting IC50 values in the low micromolar range .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry highlighted that a series of tetrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer activity, several tetrazole derivatives were evaluated against various cancer cell lines. One derivative showed selective toxicity towards breast cancer cells (MCF-7), with an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimized synthetic routes for preparing 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde?
The synthesis typically involves coupling tetrazole derivatives with substituted benzaldehyde precursors. A validated method includes:
- Step 1 : Reacting 4-chloro-2-(trifluoromethyl)phenyltetrazole with a benzaldehyde derivative under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour .
- Step 2 : Monitoring reaction progress via TLC, followed by cooling, filtration, and recrystallization in aqueous acetic acid to obtain the pure product.
- Key Characterization : IR and ¹H NMR confirm the presence of tetrazole (C=N stretching at ~1600 cm⁻¹) and benzaldehyde (aldehyde proton at δ 9.8–10.2 ppm) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
- IR Spectroscopy : Identify tetrazole ring vibrations (C–N stretching at 1350–1450 cm⁻¹) and aldehyde C=O stretching (~1700 cm⁻¹) .
- ¹H NMR : Key signals include the aldehyde proton (δ ~10.0 ppm), methoxy protons (δ ~3.9 ppm), and aromatic protons (δ 7.2–8.1 ppm) .
- X-ray Crystallography : Confirms non-planarity between the tetrazole and phenyl rings (dihedral angles: 17.7° and 16.4°), critical for understanding steric effects .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of benzaldehyde formation in catalytic oxidation?
- Catalyst Design : Ce-MOF catalysts promote selective epoxidation over benzaldehyde formation (80% selectivity for styrene oxide vs. 20% for benzaldehyde in styrene oxidation) .
- Acid-Base Properties : Supports with Lewis acid sites (e.g., ZrO₂) stabilize the aldehyde group, reducing over-oxidation to carboxylic acids .
- Methodological Insight : Optimize temperature (60–80°C) and solvent (toluene or ethanol) to balance conversion (>99.5%) and selectivity .
Q. How to address contradictions in reported NMR data for derivatives of this compound?
- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity (DMSO vs. CDCl₃) or substituent electronic effects. For example, electron-withdrawing groups (e.g., –CF₃) deshield adjacent protons, shifting signals downfield .
- Resolution Strategy : Compare data under standardized conditions (solvent, concentration) and use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What computational methods validate the compound’s pharmacophore potential?
- Docking Studies : Molecular docking reveals interactions with enzymes (e.g., cyclooxygenase-2) via the tetrazole moiety and benzaldehyde’s aldehyde group .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gap) and charge distribution to assess reactivity in drug-design contexts .
Methodological Recommendations
- Synthesis : Use PEG-400 as a green solvent to enhance reaction efficiency and reduce waste .
- Characterization : Combine X-ray crystallography with DFT modeling to resolve torsional strain in the tetrazole-phenyl system .
- Catalysis : Screen Ce-MOF analogues (e.g., La-MOF) to improve benzaldehyde selectivity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
